Dinobuton

Catalog No.
S526219
CAS No.
973-21-7
M.F
C14H18N2O7
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinobuton

CAS Number

973-21-7

Product Name

Dinobuton

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate

Molecular Formula

C14H18N2O7

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3

InChI Key

HDWLUGYOLUHEMN-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C

solubility

SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS
In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C)

Synonyms

Acrex, akrex, dinobuton, isophen, izophen

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C

The exact mass of the compound Dinobuton is 326.1114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in aliphatic hydrocarbons, ethanol, fatty oils; highly sol in lower aliphatic ketones, aromatic hydrocarbonsin water, 0.1 mg/100 ml at 20 °c. in acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Dinobuton is a chemical compound with the molecular formula C₁₄H₁₈N₂O₇ and a CAS Registry Number of 973-21-7. It is classified as a fungicide, specifically featuring a dinitrophenol group, which contributes to its biological activity against various fungal pathogens. The compound is primarily utilized in agricultural applications to protect crops from fungal diseases, enhancing yield and quality.

  • Analytical Methods Development: Researchers have investigated methods to detect and measure dinobuton in the environment and agricultural products. This is important for monitoring its presence and potential impact. For instance, a study published in the journal 'Electroanalysis' describes a method using square wave stripping voltammetry for dinobuton detection. A New Strategy for the Determination of Dinobuton Fungicide by Square Wave Stripping Voltammetry on the Multi-Walled Carbon Nanotube Electrode:

  • Hydrolytic Cleavage: The primary reaction involves the hydrolytic cleavage of the carbonate-dinitrophenyl linkage. This reaction is crucial for its degradation in environmental conditions and biological systems .
  • Reduction Reactions: In acidic media, dinobuton can be reduced in two six-electron steps, while in basic media, it is reduced in two four-electron steps. These reactions highlight the compound's reactivity under varying pH conditions .

Dinobuton exhibits significant antifungal properties, making it effective against a range of fungal pathogens. Its mechanism of action is primarily attributed to the dinitrophenol moiety, which disrupts cellular respiration in fungi. Studies have shown that dinobuton can inhibit the growth of various fungi, thereby protecting crops from diseases . Additionally, its metabolic pathways in plants and animals involve common degradation processes, further influencing its biological efficacy .

The synthesis of dinobuton typically involves:

  • Starting Materials: The synthesis begins with appropriate precursors that contain dinitrophenol and carbonate groups.
  • Reagents and Conditions: Various reagents are employed to facilitate the formation of the carbonate-dinitrophenyl linkage under controlled conditions.
  • Purification: After synthesis, purification techniques such as crystallization or chromatography are used to isolate pure dinobuton from reaction by-products .

Dinobuton is primarily used as a fungicide in agriculture. Its applications include:

  • Crop Protection: Effective against various fungal diseases affecting crops like cereals and vegetables.
  • Post-Harvest Treatment: Used to prevent fungal spoilage during storage and transport of agricultural products.
  • Research: Investigated for its electrochemical properties and degradation kinetics in laboratory studies .

Research on dinobuton has focused on its interactions with other compounds and environmental factors:

  • Electrochemical Behavior: Studies employing techniques like cyclic voltammetry have explored how dinobuton interacts electrochemically, providing insights into its stability and degradation pathways .
  • Environmental Impact: Investigations into its degradation in various pH conditions reveal how environmental factors influence its persistence and efficacy as a fungicide .

Several compounds share structural or functional similarities with dinobuton. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Feature
DinitrophenolDinitrophenol groupHerbicideKnown for its explosive properties
ChlorothalonilChlorinated fungicideBroad-spectrum fungicideStrongly persistent in the environment
MancozebDithiocarbamateFungicideMulti-site action against fungi

Dinobuton's uniqueness lies in its specific dinitrophenol structure combined with a carbonate group, which differentiates it from other fungicides that may not possess this dual functionality.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM METHANOL OR PETROLEUM ETHER
PALE YELLOW SOLID

XLogP3

4.3

Exact Mass

326.1114

Appearance

Solid powder

Melting Point

61.0 °C
56-57 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

PESTICIDES AT 0.1 TO 0.01 MEAN LC50 AFFECTED PEROXIDASE ACTIVITY IN SCALY CARP YEARLINGS. ACREX CAUSED BIPHASIC RESPONSE (STIMULATION & NORMALIZATION).

Vapor Pressure

Less than 10-5 mbar at 20 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

62655-72-5
973-21-7

Wikipedia

Dinobuton

Use Classification

Agrochemicals -> Acaricides, Fungicides
ACARICIDES

Methods of Manufacturing

...BY CONDENSATION OF ALKALI SALT OF DINOSEB WITH ISOPROPYL CHLOROFORMATE.
Production is by esterification of 2-sec-butyl-4,6-dinitrophenol with isopropyl chloroformate.

General Manufacturing Information

IT IS NON-CORROSIVE BUT, TO PREVENT HYDROLYSIS, ALKALINE COMPONENTS MUST BE AVOIDED IN ITS FORMULATION. IT IS COMPATIBLE WITH NON-ALKALINE PESTICIDES BUT IT IS DEACTIVATED BY CARBARYL.
NON-SYSTEMIC ACARICIDE & IS A FUNGICIDE ACTIVE AGAINST POWDERY MILDEWS. GLASSHOUSE & FIELD USE AGAINST RED SPIDER MITES & POWDERY MILDEW OF APPLES, COTTON, AND VEGETABLES AT 0.05%.

Analytic Laboratory Methods

...RESIDUE ANALYSIS IS BY CHROMATOGRAPHY ON ALUMINA COLUMN & COLORIMETRIC MEASUREMENT OF THE RESULTING DINOSEB AT 378 NM.
SPECTROPHOTOMETRIC METHOD IS DESCRIBED FOR THE DETECTION OF THE ACTIVE-INGREDIENT CONTENT OF TECHNICAL & FORMULATED DNOC & DINOSEB & TECHNICAL DINOBUTON.
Analysis of products: Esterification, with formation of dinoseb, and determination as for the latter: reduction of the nitro group to an amino group with excess titanium chloride solution and back-titration with ferric ammonium sulphate solution.
Extraction with hexane, transfer into benzene, formation of dinoseb by cleavage of ester during column chromatography on aluminium oxide, and determination of the dinoseb as the butylamine salt by spectrophotometry. Determination by gas chromatography after saponification and methylation of the phenol with diazomethane.

Storage Conditions

FORMULATION SHOULD NOT BE STORED BELOW ZERO.

Dates

Last modified: 08-15-2023
1: Trinus FP, Braver-Chernobul'skaia BS, Luĭk AI, Boldeskul AE, Velichko AN. [Changes in the secondary and tertiary structure of serum albumin in interactions with ligands of various structures]. Vopr Med Khim. 1984 Jul-Aug;30(4):48-50. Russian. PubMed PMID: 6239449.

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